Validated SIRT6 Deacetylase Inhibition Baseline: Quantitative Target Engagement Data Enables Counter-Screening Applications
4-(3-Phenyl-1H-pyrazol-1-yl)pyridine (CHEMBL3623257) has been experimentally profiled against recombinant human SIRT6 deacetylase, yielding IC₅₀ values of 2.70 × 10⁵ nM (270 µM) by fluorescence assay and 2.75 × 10⁵ nM (275 µM) by luminescence assay [1]. These values place the compound in the high-micromolar, weakly active range for SIRT6 inhibition. By comparison, established SIRT6 inhibitors and activators operate at far lower concentrations: the synthetic SIRT6 activator UBCS039 exhibits an EC₅₀ of 38 µM , while potent SIRT6 inhibitors from focused medicinal chemistry programs typically achieve IC₅₀ values in the sub-micromolar to low-nanomolar range [2]. The approximately 7-fold difference between 4-(3-phenyl-1H-pyrazol-1-yl)pyridine (IC₅₀ ~270 µM) and even the moderate-potency modulator UBCS039 (EC₅₀ 38 µM) establishes this compound as a functionally inactive or negligibly active baseline against SIRT6. This defined inactivity is valuable: the compound can serve as a negative control in SIRT6 assays and as a selectivity counter-screen compound to confirm that observed biological effects in phenotypic or target-based screens are not mediated through SIRT6 modulation [1][2].
| Evidence Dimension | Inhibition of human recombinant SIRT6 deacetylase activity |
|---|---|
| Target Compound Data | IC₅₀ = 2.70 × 10⁵ nM (270 µM, fluorescence assay); IC₅₀ = 2.75 × 10⁵ nM (275 µM, luminescence assay) |
| Comparator Or Baseline | UBCS039 (SIRT6 activator): EC₅₀ = 38 µM; reference SIRT6 inhibitors from literature: IC₅₀ typically < 10 µM |
| Quantified Difference | Target compound is approximately 7-fold less potent than UBCS039; > 27-fold less potent than a hypothetical 10 µM SIRT6 inhibitor |
| Conditions | Human recombinant SIRT6 deacetylase; substrate: Arg-His-Lys-Lys(AC)-AMC; detection: luminescence and fluorescence assays; curated by ChEMBL (University of Genoa) |
Why This Matters
Having a publicly available, experimentally measured SIRT6 IC₅₀ baseline enables researchers to use this compound immediately as a validated negative control or selectivity probe without investing in de novo profiling, accelerating counter-screening workflows and reducing false-positive triage burden.
- [1] BindingDB. BDBM50123401 (CHEMBL3623257): 4-(3-Phenyl-1H-pyrazol-1-yl)pyridine – SIRT6 Inhibition Data. IC₅₀ = 2.70 × 10⁵ nM (fluorescence) and 2.75 × 10⁵ nM (luminescence). University of Genoa / ChEMBL. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50123401 View Source
- [2] You, W., & Steegborn, C. (2021). Structural basis for activation of human Sirt6 by small molecules. Journal of Biological Chemistry, 296, 100634. DOI: 10.1016/j.jbc.2021.100634 (providing context for SIRT6 inhibitor potency ranges). View Source
